molecular formula C5BrF3N2S B1447080 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile CAS No. 1628451-85-3

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

Cat. No. B1447080
Key on ui cas rn: 1628451-85-3
M. Wt: 257.03 g/mol
InChI Key: GWISYIRUNXAXEI-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 100-mL round-bottom flask, was placed 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile (4.2 g, 16.34 mmol, 1.00 equiv), con. H2SO4 (10 mL). This was followed by the addition of a solution of NaNO2 (1.69 g, 24.49 mmol, 1.50 equiv) in water (5 mL) dropwise with stirring at 0° C. To this was added water (25 mL) dropwise with stirring at 0° C. The resulting solution was stirred for 2 days at 20° C. The resulting solution was allowed to react, with stirring, for an additional 5 h while the temperature was maintained at 50° C. in an oil bath. The reaction progress was monitored by LCMS. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 4.5 g of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid as yellow crude oil. Mass spectrum (ESI, m/z): Calcd. for C5HBrF3NO2S, 273.9 (M−H). found 273.9.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.69 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
C5HBrF3NO2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][N:5]=[C:4]([C:7]([F:10])([F:9])[F:8])[C:3]=1[C:11]#N.[OH:13]S(O)(=O)=O.N([O-])=O.[Na+].[OH2:22]>>[Br:1][C:2]1[S:6][N:5]=[C:4]([C:7]([F:10])([F:9])[F:8])[C:3]=1[C:11]([OH:13])=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC1=C(C(=NS1)C(F)(F)F)C#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
1.69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
C5HBrF3NO2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
with stirring at 0° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 days at 20° C
Duration
2 d
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for an additional 5 h while the temperature
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 50° C. in an oil bath
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 4.5 g of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid as yellow crude oil

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=NS1)C(F)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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